Glycyl-L-glutamine monohydrate

Description

Glycyl-L-glutamine, in its monohydrate form, is a white crystalline powder soluble in water. caymanchem.comglentham.com Its stability, particularly in aqueous solutions compared to free L-glutamine, has made it a compound of interest for both chemical synthesis and biological application studies. google.commedchemexpress.com

Table 1: Physicochemical Properties of Glycyl-L-glutamine Monohydrate. This table summarizes the key physical and chemical characteristics of the compound as reported in scientific literature and by chemical suppliers.

The field of peptide chemistry, which began with Emil Fischer's pioneering synthesis of the dipeptide glycylglycine (B550881) in 1901, set the stage for the eventual synthesis and study of more complex peptides. nih.gov The development of various synthesis methods over the decades has been crucial for producing peptides like Glycyl-L-glutamine for research.

The specific discovery of Glycyl-L-glutamine as an endogenous neuropeptide was a significant finding, first reported in a 1983 study published in Nature by Parish, Smyth, and colleagues. caymanchem.com This research identified the dipeptide as being derived from the larger peptide, β-endorphin. caymanchem.com

Following its discovery, various chemical synthesis methods have been developed to produce Glycyl-L-glutamine for research purposes. These methods often involve protecting the reactive amino and carboxyl groups of the constituent amino acids to ensure the correct peptide bond is formed. google.comgoogle.com Early methods included the use of chloroacetyl chloride and L-glutamic acid-γ-methyl esters. google.comgoogle.com Later advancements led to techniques such as using Boc (tert-butoxycarbonyl) anhydride (B1165640) to protect the N-terminal of glycine (B1666218), followed by condensation with L-glutamine and subsequent deprotection. google.com Another approach involves phthaloyl protection of glycine, condensation with glutamine, and then removal of the protecting group via hydrazinolysis. google.com These synthetic advancements have made the compound more accessible for a wide range of scientific investigations.

Glycyl-L-glutamine is the C-terminal dipeptide fragment of β-endorphin, an endogenous opioid peptide. caymanchem.comcaymanchem.com It is synthesized in the body through the post-translational processing of β-endorphin in regions of the brain stem that are involved in controlling respiration and autonomic functions. physiology.orgresearchgate.net

Research has revealed that Glycyl-L-glutamine has a distinct and significant biological role that is separate from the analgesic effects of its parent peptide. physiology.orgmdpi.com Studies have shown that it functions as a modulator of some of β-endorphin's effects. researchgate.nettargetmol.com Specifically, Glycyl-L-glutamine has been found to inhibit the cardiovascular and respiratory depression caused by both β-endorphin and morphine. physiology.orgtargetmol.comnih.gov A key finding is that while it counteracts these depressive effects, it does not interfere with the pain-relieving (antinociceptive) properties of opioids like morphine. caymanchem.comphysiology.orgnih.gov This selective activity suggests that Glycyl-L-glutamine is not an opioid receptor antagonist but rather a modulator that acts through a different, non-opioid mechanism. mdpi.com This was further supported by findings that its effects are not due to hydrolysis into its constituent amino acids, as administering glycine and glutamine alone did not produce the same results. physiology.org

The unique biological profile of Glycyl-L-glutamine has led to its investigation in several distinct areas of research.

In neuroscience , building on the discovery of its interaction with opioid effects, research has explored its influence on opioid-related behaviors. Studies in rat models have shown that Glycyl-L-glutamine can inhibit morphine-induced conditioned place preference, delay the development of tolerance, and reduce the intensity of withdrawal symptoms. caymanchem.comnih.gov This suggests a potential role in modulating the mechanisms underlying addiction and dependence. nih.gov More recent research has extended this to investigate its effects on nicotine (B1678760) addiction, finding it can inhibit the rewarding effects of nicotine and attenuate withdrawal in nicotine-dependent rats. researchgate.net

In the field of cardiovascular research , studies have investigated the protective effects of Glycyl-L-glutamine against ischemia-reperfusion injury. caymanchem.comcaymanchem.com In isolated rat heart models, the dipeptide was found to decrease damage from reperfusion and increase the time to ischemic contracture. caymanchem.comcaymanchem.com This line of inquiry aligns with broader research into the roles of glutamine and its derivatives in cardiovascular health and disease. mdpi.comoup.com

In cell culture and biotechnology , Glycyl-L-glutamine is used as a highly stable source of glutamine in cell culture media. google.commedchemexpress.comevonik.com Free L-glutamine is known to be unstable in aqueous solutions, degrading into byproducts that can be detrimental to cell growth. google.comresearchgate.net Dipeptides like Glycyl-L-glutamine provide a more stable alternative, ensuring a consistent supply of this crucial nutrient for cell viability and growth in biomanufacturing processes. evonik.comresearchgate.net Studies comparing it with other glutamine dipeptides, such as L-alanyl-L-glutamine, have examined its uptake rate and effect on cell metabolism and productivity in cultures like Chinese hamster ovary (CHO) cells. evonik.com

Table 2: Summary of Key Research Findings on Glycyl-L-glutamine's Biological Activities. This table highlights the primary areas of investigation and significant findings related to the compound.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

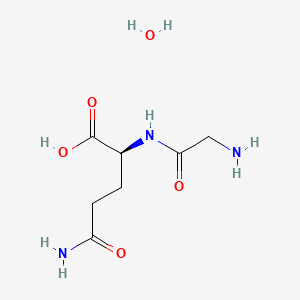

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWVRQACSYLOH-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647443 | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172669-64-6 | |

| Record name | Glycyl-glutamine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Methodological Advancements in Glycyl L Glutamine Monohydrate Production

Chemical Synthesis Pathways and Optimizations

Chemical synthesis remains a primary route for producing Glycyl-L-glutamine monohydrate. These methods typically involve the coupling of glycine (B1666218) and L-glutamine precursors, often with the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

Solid-Solid Reaction Methodologies

A novel approach to synthesis involves a solid-solid reaction between this compound and bismuth trichloride (B1173362) powders. nih.govbenthamdirect.comresearchgate.net This method has been used to create a new peptide complex. nih.govbenthamdirect.comresearchgate.net The resulting complex has a monoclinic crystal structure. nih.govbenthamdirect.comresearchgate.net

Acylation and Ammonolysis Techniques

A prevalent chemical synthesis strategy involves a two-step process of acylation followed by ammonolysis. In this method, L-glutamine is first acylated with chloroacetyl chloride. google.com This initial reaction forms N-chloroacetyl-L-glutamine. The subsequent step, ammonolysis, converts the intermediate into Glycyl-L-glutamine. google.com

Optimizations to this process have been developed to improve efficiency and product quality. For instance, conducting the acylation reaction in a toluene-water biphasic system under alkaline conditions (pH 10–11) at a controlled temperature of 8–12°C helps to enhance phase separation and minimize the hydrolysis of L-glutamine. Furthermore, using pressurized gaseous ammonia (B1221849) (0.6–0.8 MPa) in dimethyl sulfoxide (B87167) (DMSO) for the ammonolysis step significantly accelerates the reaction time to 2–3 hours, compared to the 12–24 hours required in traditional methods. This pressurized approach also helps to reduce the formation of hydrolysis impurities.

Another approach utilizes a phthaloyl-protected intermediate. In this pathway, phthalic anhydride (B1165640) is used to protect glycine, which is then activated and coupled with L-glutamine. The final step involves deprotection using hydrazine (B178648) hydrate (B1144303) to yield the desired dipeptide. While this method is cost-effective due to the lower price of phthalic anhydride compared to chloroacetyl chloride, it suffers from long deprotection times and the toxicity of hydrazine.

A different synthetic route employs Boc anhydride to protect the N-terminal of glycine, which is then condensed with L-glutamine using a mixed anhydride method with chloroformate. google.com The final product is obtained after deprotection with trifluoroacetic acid. google.com This method is noted for its mild reaction conditions and simple post-treatment process. google.com

Comparison of Synthetic Routes based on Purity and Yield

The choice of synthetic route has a significant impact on the final purity and yield of this compound. The chloroacetyl acylation and pressurized ammonolysis method has been shown to achieve a high yield of 82% and a purity of over 99%, making it suitable for industrial applications. In contrast, the phthaloyl protection method results in a lower condensation step yield of 50–59%, although the deprotection step has a high yield of 90%. The purity of the product from this route is around 95%, but it faces challenges with residual hydrazine and phthalic hydrazide impurities.

A method starting with the acylation of L-glutamic acid with chloroacetyl chloride to form N-chloroacetyl-L-glutamic acid, followed by reaction with acetic anhydride and then with concentrated ammonia and ammonium (B1175870) carbonate, has reported a yield of 77.9% and a purity of 98.5%. google.com

| Synthetic Method | Key Reagents | Yield | Purity | Scalability |

| Chloroacetyl Acylation & Pressurized Ammonolysis | Chloroacetyl chloride, Gaseous NH₃, DMSO | 82% | >99% | Industrial |

| Phthaloyl Protection | Phthalic anhydride, Hydrazine hydrate | 50-59% (condensation) | 95% | Lab-scale |

| Chloroacetyl Glutamic Anhydride | Chloroacetyl chloride, L-glutamic acid, Acetic anhydride, Ammonia, Ammonium carbonate | 77.9% google.com | 98.5% google.com | Industrial google.com |

Enzymatic and Biocatalytic Approaches to this compound Production

Enzymatic and biocatalytic methods offer an alternative to chemical synthesis for the production of glutamine-containing peptides. mdpi.com One such method is the enzymatic hydrolysis of proteins, particularly from plant sources like wheat, corn, and potato, to obtain polypeptides containing glutamine. mdpi.com The yield and purity of the resulting glutamine peptides are influenced by the type of enzyme used and the hydrolysis conditions. mdpi.com For instance, Alcalase, an endopeptidase, is noted for its broad specificity for peptide bonds and minimal hydrolytic activity toward the amide groups in glutamine, making it advantageous for producing glutamine peptides. mdpi.com

Industrial Scale Preparation and Purity Considerations for Glycyl-L-glutamine Monhydrate

For industrial-scale production, methods that are cost-effective, generate minimal waste, and result in a high-purity product are preferred. google.com The chloroacetyl chloride acylation followed by pressurized ammonolysis is considered a viable industrial method. google.com An industrial preparation method has been detailed that involves the acylation of chloroacetyl chloride and L-glutamine, followed by electrodialysis and pressurized ammonolysis with ammonia gas. google.com The crude product is then purified using a WA-30 resin to obtain high-purity Glycyl-L-glutamine. google.com This process is designed to be a one-pot method, simplifying the steps and making it suitable for large-scale production. google.com

Molecular and Structural Characterization of Glycyl L Glutamine Monohydrate

Spectroscopic Analysis Techniques in Elucidating Glycyl-L-glutamine Monohydrate Structure

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural details of this compound. Techniques including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) each provide unique insights into the molecule's functional groups, bonding, and atomic connectivity. researchgate.netchemicalbook.com

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Analysis of these bands confirms the presence of key structural features such as the amide linkage, carboxylic acid, and amine groups. chemicalbook.com

In studies of complexes involving this compound, such as with bismuth trichloride (B1173362), IR spectroscopy demonstrates the formation of the complex. researchgate.netnih.gov The characterization results from such studies indicate that the complex is a dimer with unidentate coordination. ingentaconnect.combenthamdirect.com

Table 1: Characteristic Infrared (IR) Spectroscopy Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |

|---|---|---|

| ~3400-2500 | O-H stretch (carboxylic acid), N-H stretch (amine/amide), C-H stretch | chemicalbook.com |

| ~1680-1630 | C=O stretch (amide I band) | chemicalbook.com |

| ~1610-1550 | N-H bend (amide II band) | chemicalbook.com |

| ~1420-1380 | C-H bend | chemicalbook.com |

Note: The table presents approximate ranges for characteristic peaks based on typical dipeptide spectra.

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra help in the detailed assignment of vibrational fundamentals. researchgate.net In the study of a bismuth trichloride complex with this compound, Raman analysis, along with IR, confirmed the formation of a unidentate coordination complex. nih.govingentaconnect.combenthamdirect.com

The vibrational spectra of related amino acids and dipeptides, such as L-glutamic acid, have been extensively studied using Raman spectroscopy. mdpi.com These studies confirm that such molecules exist as zwitterions in the crystalline state, a feature stabilized by strong intermolecular hydrogen bonds. mdpi.com The amide I band is a characteristic feature in the Raman spectra of peptides. mdpi.com

Table 2: Predicted Raman Spectroscopy Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |

|---|---|---|

| ~3000-2800 | C-H stretching vibrations | researchgate.net |

| ~1685 | C=O stretching (amide I) | researchgate.net |

| ~1621 | COO⁻ asymmetric stretching | researchgate.net |

| ~1450-1420 | CH₂ bending vibrations | researchgate.net |

Note: This table is based on data for the related L-glutamine molecule and provides expected peak locations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure and connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. chemicalbook.commdpi-res.com For this compound, the ¹H NMR spectrum shows distinct signals for the protons in the glycine (B1666218) and glutamine residues, as well as those on the side chain. chemicalbook.com The chemical shifts and coupling patterns are used to confirm the dipeptide's structure. chemicalbook.com

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Proton Assignment | Source |

|---|---|---|---|

| ~4.3 | Multiplet | α-CH (Glutamine) | chemicalbook.com |

| ~3.7 | Singlet/Doublet | CH₂ (Glycine) | chemicalbook.com |

| ~2.3 | Multiplet | γ-CH₂ (Glutamine side chain) | chemicalbook.com |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a crucial analytical tool for determining the molecular weight and elemental composition of this compound. nih.gov It is also used to study its fragmentation patterns, which can provide structural information. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for analysis. nih.gov

MS is also vital in the study of Glycyl-L-glutamine derivatives, such as cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs). researchgate.netresearchgate.net Mass spectrometry is described as the most common method for the structural analysis of DKPs, which can be rapidly identified based on their specific mass spectrum fragmentation patterns. researchgate.net

Table 4: Mass Spectrometry Data for Glycyl-L-glutamine

| Technique | Precursor m/z | Key Fragment m/z | Ionization Mode | Source |

|---|---|---|---|---|

| GC-MS | - | 168 (Top Peak) | EI | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Studies of this compound and Related Cyclic Dipeptides

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net Studies on this compound and its derivatives have revealed detailed insights into their crystal packing and conformation. researchgate.netresearchgate.netbenthamdirect.com

Crystallographic analysis has shown that this compound crystallizes in the monoclinic system. researchgate.net The crystal structure is stabilized by a three-dimensional network of N-H···O and O-H···O hydrogen bonds, and the peptide unit exists in a trans conformation. researchgate.net

A related derivative, the cyclic dipeptide cyclo(glycyl-L-glutamine), also provides important structural comparisons. researchgate.net Unlike the linear peptide, the two cis-peptide groups in the cyclic compound show slight deviations from planarity, indicating strain from the ring closure. researchgate.net Furthermore, the glutamine side chain in the cyclic form is extended, contrasting with the folded conformation observed in the linear Glycyl-L-glutamine. researchgate.net

A novel peptide complex formed between this compound and bismuth trichloride also crystallizes in the monoclinic system. researchgate.netingentaconnect.combenthamdirect.com

Table 5: Crystallographic Data for this compound and a Related Complex

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source |

|---|---|---|---|---|---|---|---|

| This compound | Monoclinic | P2/c | 16.184 | 7.937 | 16.968 | 92.788 | researchgate.net |

Hydrogen Bonding Networks and Conformational Analysis

The crystal structure of Glycyl-L-glutamine is stabilized by an intricate three-dimensional network of hydrogen bonds. researchgate.net In its crystalline state, the molecule exists as a zwitterion, with a protonated N-terminal amine group on the glycine residue and a deprotonated C-terminal carboxylic acid group on the glutamine residue. semanticscholar.orgnih.gov The side chain carboxylic acid of the glutamine residue remains protonated. semanticscholar.orgnih.gov

The crystal packing is heavily influenced by numerous N-H•••O and O-H•••O hydrogen bonds involving the ammonium (B1175870), amide, and carboxylate groups. nih.gov Specifically, the protonated amino group of the glycine residue forms a hydrogen bond with the main chain carboxylate group of a symmetry-related glutamine residue. semanticscholar.orgnih.gov Furthermore, this deprotonated main chain carboxylate of glutamine is also within hydrogen-bonding distance of the protonated side chain carboxylic acid group of another symmetry-related dipeptide molecule. semanticscholar.orgnih.gov This extensive hydrogen bonding network is a key feature of its solid-state structure.

Conformational analysis reveals specific characteristics of the glutamine residue within the dipeptide. In the crystal structure of Glycyl-L-glutamine, the glutamine side chain is observed to be in an extended conformation. researchgate.net The conformation of the glutamic acid (Glu) portion of the molecule in the crystalline state of the dipeptide is very close to the α-polymorph of L-Glutamic acid. semanticscholar.orgnih.gov A comparison of torsion angles highlights these conformational details. For instance, major distinctions between the α and β polymorphs of L-Glutamic acid arise from their torsion angles, particularly N-Cα-Cβ-Cγ. semanticscholar.orgnih.gov

| Torsion Angle | Glycyl-L-glutamic acid | L-Glutamic acid (α form) | L-Glutamic acid (β form) |

| N-Cα-Cβ-Cγ (χ1) | -58.15° | 178.43° | -51.79° |

| Cα-Cβ-Cγ-Cδ | 176.61° | 68.83° | -73.10° |

| Cβ-Cγ-Cδ-Oε(1) | -1.73° | -104.92° | -160.70° |

| Cβ-Cγ-Cδ-Oε(2) | 179.14° | 73.99° | 18.80° |

| Data sourced from references semanticscholar.orgnih.gov. |

In solution, analysis using Nuclear Magnetic Resonance (NMR) spectroscopy indicates that the geminal Cβ methylene (B1212753) protons on the glutamine side chain are chemically and magnetically non-equivalent, which reflects their dissymmetric environment in the molecule's solution conformation. semanticscholar.orgnih.gov

Computational Chemistry and Molecular Modeling of this compound Conformations

Computational chemistry and molecular modeling provide valuable insights into the conformational possibilities of Glycyl-L-glutamine. Theoretical calculations suggest that the glutamic acid residue alone can attain over 1,000 possible conformations due to the rotational freedom around its seven sigma (σ) bonds. semanticscholar.orgnih.gov This inherent flexibility is a key aspect explored through molecular modeling.

Molecular modeling studies have been employed to compare the conformations of Glycyl-L-glutamine with its cyclic derivative, cyclo(Gly-Gln). researchgate.net These analyses indicate that both the linear and cyclic forms of the dipeptide are capable of assuming similar conformations, which may be relevant to their biological activities. researchgate.net The superposition of the glutamine amide residues is often used as a common feature for such comparative molecular overlays. researchgate.net

Furthermore, computational methods are used in conjunction with experimental techniques to study the molecule's properties. For example, Electron Paramagnetic Resonance (EPR) studies on gamma-irradiated this compound utilize simulation methods to interpret the resulting spectra and identify the structure of free radicals formed. researchgate.netdergipark.org.tr These computational simulations are essential for deconvoluting complex spectra and confirming the identity of the radical species. dergipark.org.tr

The conformational analysis derived from experimental data, such as X-ray crystallography, provides a basis for validating computational models. The root-mean-square (RMS) deviation between the crystal structure coordinates and computationally derived conformations can be used to assess the accuracy of the models. semanticscholar.orgnih.gov The table below shows the RMS deviation of the glutamic acid moiety in various peptide structures compared to that in Glycyl-L-glutamic acid, illustrating how closely their conformations match.

| Compound (Complex) | Polymorph | RMS (Å) |

| Glycyl-L-glutamic acid | alpha | 0.0 |

| L-Glutamic acid | alpha | 0.137 |

| L-Glutamic acid Hydrochloride | alpha | 0.137 |

| L-Arginine L-glutamate monohydrate | - | 0.138 |

| α-L-Glutamyl-L-glutamic acid | - | 0.523 |

| L-Valyl-L-glutamic acid | - | 0.773 |

| L-Glutamic acid | beta | 0.859 |

| Data sourced from references semanticscholar.orgnih.gov. |

Biological and Physiological Roles of Glycyl L Glutamine Monohydrate

Metabolism and Catabolism of Glycyl-L-glutamine Monohydrate in Biological Systems

Glycyl-L-glutamine is a dipeptide that serves as a stable and soluble source of L-glutamine. Its metabolism in biological systems is primarily characterized by its breakdown into its constituent amino acids, which are then integrated into various metabolic pathways.

Upon administration, Glycyl-L-glutamine undergoes rapid enzymatic hydrolysis, breaking the peptide bond that links its two components. nih.gov This reaction yields glycine (B1666218) and L-glutamine. This cleavage is essential for the biological utilization of the dipeptide, as the free amino acids can then participate in their respective metabolic pathways. The stability of the peptide bond requires specific enzymatic action for its degradation within biological systems. This process ensures that glutamine is delivered to the body in a readily available form. jpccr.eu

The hydrolysis of circulating peptides and the subsequent utilization of the released amino acids are tissue-specific processes. cambridge.org The kidney, liver, and skeletal muscle are significant sites for the extracellular hydrolysis of peptides. cambridge.org Following the breakdown of Glycyl-L-glutamine, the released glutamine is avidly consumed by various tissues, each with distinct metabolic functions.

Intestine : The intestine is a primary site of glutamine utilization, consuming about one-third of the body's total glutamine. nhri.org.tw Enterocytes, the cells lining the intestinal mucosa, use glutamine as a principal metabolic fuel, even in preference to glucose. jpccr.eu It serves as a crucial energy source and a nitrogen donor for these rapidly dividing cells. jpccr.eunhri.org.tw Glutamine is vital for maintaining intestinal structure, integrity, and function. jpccr.eu

Kidney : In the kidneys, glutamine plays a critical role in acid-base balance. It is a primary donor of ammonia (B1221849) (NH3), which is excreted in the urine to buffer acids. frontiersin.org The carbon skeleton of glutamine can also be used for gluconeogenesis, the synthesis of glucose. frontiersin.org

Liver : The liver's role in glutamine metabolism can shift based on physiological conditions. nih.gov It can be a site of glutamine synthesis or consumption. nih.govresearchgate.net During catabolic states, the liver becomes a major consumer of glutamine, using it for gluconeogenesis, ureagenesis to detoxify ammonia, and the synthesis of acute-phase proteins and glutathione (B108866). nih.govcabidigitallibrary.org

Skeletal Muscle : Skeletal muscle is the body's largest reservoir of free glutamine, accounting for about 80% of the total pool. nih.gov It is also the primary site of glutamine synthesis. nih.govcambridge.org During times of stress or illness, skeletal muscle releases glutamine into the bloodstream to supply other tissues, a process that can lead to muscle protein breakdown if demand is high. nih.govcambridge.org

Table 1: Tissue-Specific Utilization of Glycyl-L-glutamine-Derived Amino Acids

| Tissue | Primary Role in Glutamine Metabolism | Key Functions |

| Intestine | Major Consumer | Primary energy source for enterocytes; supports mucosal integrity and cell proliferation. jpccr.eunhri.org.tw |

| Kidney | Consumer | Acid-base homeostasis (ammoniagenesis); precursor for gluconeogenesis. frontiersin.org |

| Liver | Producer & Consumer | Ureagenesis; gluconeogenesis; synthesis of glutathione and proteins. nih.govcabidigitallibrary.org |

| Skeletal Muscle | Major Producer & Reservoir | Main site of glutamine synthesis and storage; releases glutamine to supply other organs during stress. nih.govcambridge.org |

Tissue-Specific Hydrolysis and Utilization (Kidney, Liver, Skeletal Muscle, Intestine)

Endogenous Production and Processing from β-Endorphin

Glycyl-L-glutamine is not only a synthetic compound but also an endogenous dipeptide found in the body. nih.govphysiology.org It is synthesized through the post-translational processing of the opioid peptide β-endorphin. nih.govresearchgate.netnih.gov Specifically, Glycyl-L-glutamine corresponds to the C-terminal amino acid sequence (residues 30-31) of β-endorphin. nih.govphysiology.org This enzymatic cleavage occurs in regions of the brain stem that are involved in controlling autonomic and respiratory functions. physiology.org Research indicates that this endogenous Glycyl-L-glutamine acts as a non-opioid peptide that can modulate or counteract some of the effects of β-endorphin and morphine. nih.govresearchgate.netnih.gov

Interaction with Amino Acid Transport Systems

The biological activity and availability of Glycyl-L-glutamine and its constituent amino acids depend on their transport across cell membranes. The intact dipeptide can be transported by peptide transporters such as PEPT2. However, following its rapid hydrolysis in the bloodstream, the resulting free glutamine is taken up by cells via a variety of amino acid transport systems. nih.govresearchgate.net

These transporters are crucial for maintaining the high intracellular concentration of glutamine required by many cells. nih.gov The transport systems are diverse, with different specificities, ion dependencies, and tissue distributions. frontiersin.orgresearchgate.net Key transporters involved in glutamine uptake belong to the Solute Carrier (SLC) gene families.

Table 2: Key Amino Acid Transport Systems Involved in Glutamine Uptake

| Transport System | SLC Family | Key Characteristics |

| System A | SLC38 (SNAT1, 2) | Sodium-dependent; transports small, neutral amino acids. researchgate.net |

| System N | SLC38 (SNAT3, 5) | Sodium-dependent; specific for amino acids with nitrogen-containing side chains like glutamine. researchgate.net |

| System ASC | SLC1 (ASCT2) | Sodium-dependent antiporter (exchanger); transports neutral amino acids. frontiersin.orgresearchgate.net |

| System L | SLC7 (LAT1, LAT2) | Sodium-independent antiporter; transports large, neutral amino acids. frontiersin.orgresearchgate.net |

Neurobiological Investigations of Glycyl L Glutamine Monohydrate

Modulatory Effects on Neurotransmission and Neuromodulation

Glycyl-L-glutamine has demonstrated significant modulatory effects on the central nervous system, particularly in response to addictive substances like morphine and nicotine (B1678760). researchgate.netnih.gov It appears to counteract some of the detrimental neurochemical and behavioral changes induced by these drugs without interfering with other physiological processes. nih.govnih.gov

A critical area of research has been the ability of Glycyl-L-glutamine to counteract the respiratory depression caused by morphine, a major life-threatening side effect of opioid use. nih.govscienceopen.com Studies in conscious rats have shown that intracerebroventricular administration of Glycyl-L-glutamine significantly inhibits morphine-induced hypercapnia (elevated carbon dioxide in the blood), hypoxia (low oxygen levels), and acidosis (increased acidity). researchgate.netnih.gov This protective effect is dose-dependent and has been observed at doses as low as 1 nmol. nih.gov

Crucially, this inhibition of respiratory depression does not compromise the analgesic effects of morphine. nih.govcaymanchem.com In studies using the paw withdrawal test, Glycyl-L-glutamine did not affect morphine-evoked antinociception. nih.gov When administered alone, Glycyl-L-glutamine had no effect on blood gas values or nociceptive latencies. researchgate.netnih.gov These findings suggest that Glycyl-L-glutamine selectively targets the pathways responsible for respiratory depression without affecting those responsible for pain relief. nih.gov A cyclic derivative, cyclo(Gly-Gln), has also been shown to attenuate the respiratory depression induced by morphine. nih.gov

Table 1: Effects of Glycyl-L-glutamine on Morphine-Induced Respiratory Changes

| Parameter | Effect of Morphine Alone | Effect of Glycyl-L-glutamine Pretreatment | Source |

|---|---|---|---|

| Hypercapnia (PaCO₂) | Induced | Significantly Inhibited | researchgate.netnih.gov |

| Hypoxia (PaO₂) | Induced | Significantly Inhibited | researchgate.netnih.gov |

| Acidosis (Blood pH) | Induced | Significantly Inhibited | researchgate.netnih.gov |

| Antinociception (Analgesia) | Induced | No Effect | nih.govcaymanchem.com |

Glycyl-L-glutamine has been shown to attenuate multiple behavioral and neurochemical aspects of morphine addiction. nih.gov Research demonstrates that it inhibits the rewarding effects of morphine, the development of tolerance, and the severity of dependence and withdrawal. nih.govcaymanchem.com

In conditioned place preference (CPP) tests, a measure of a drug's rewarding properties, pretreatment with Glycyl-L-glutamine significantly inhibited the acquisition of a CPP to morphine. nih.govnih.gov It also blocked the expression of a previously established morphine place preference. nih.gov This effect appears to be specific to drug-induced reward, as Glycyl-L-glutamine did not interfere with the acquisition of a CPP to palatable food, nor did it produce a place preference or aversion on its own. nih.gov The mechanism for this may involve the modulation of dopamine (B1211576) pathways, as Glycyl-L-glutamine was found to inhibit morphine-induced dopamine efflux in the nucleus accumbens in a dose-related manner. nih.gov

Studies on morphine tolerance revealed that pretreatment with Glycyl-L-glutamine significantly delayed its onset and could partially reverse pre-established tolerance. nih.govresearchgate.net Furthermore, the dipeptide was effective in mitigating morphine dependence and withdrawal. nih.gov When co-administered with morphine, it inhibited the development of dependence. nih.gov In animals with established dependence, Glycyl-L-glutamine administered prior to naloxone-precipitated withdrawal significantly suppressed the resulting withdrawal symptoms. nih.gov

Table 2: Effects of Glycyl-L-glutamine on Morphine-Related Behaviors

| Aspect of Morphine Use | Observed Effect of Glycyl-L-glutamine | Source |

|---|---|---|

| Conditioned Place Preference (Reward) | Inhibited acquisition and expression | nih.govnih.gov |

| Tolerance | Delayed onset and partially reversed existing tolerance | nih.govresearchgate.net |

| Dependence | Inhibited development | nih.gov |

| Withdrawal | Suppressed symptoms | nih.gov |

The inhibitory activity of Glycyl-L-glutamine extends beyond opioids to other drugs of abuse, including nicotine. researchgate.net In studies with rats, Glycyl-L-glutamine was shown to significantly inhibit both the acquisition and expression of a nicotine-induced conditioned place preference. researchgate.net

Its effects on nicotine withdrawal have also been investigated. researchgate.net In nicotine-dependent rats, withdrawal was induced using the nicotinic acetylcholine (B1216132) receptor antagonist mecamylamine, which produces a conditioned place aversion. Glycyl-L-glutamine was found to block the acquisition of this place aversion, indicating an attenuation of the negative state associated with nicotine withdrawal. researchgate.net

Table 3: Effects of Glycyl-L-glutamine on Nicotine-Related Behaviors

| Nicotine-Related Behavior | Observed Effect of Glycyl-L-glutamine | Source |

|---|---|---|

| Conditioned Place Preference | Inhibited acquisition and expression | researchgate.net |

| Withdrawal (Mecamylamine-induced place aversion) | Blocked acquisition | researchgate.net |

Attenuation of Morphine-Induced Conditioned Place Preference, Tolerance, Dependence, and Withdrawal

Neuroprotective Properties of Glycyl-L-glutamine Monohydrate

Beyond its role in neuromodulation, Glycyl-L-glutamine has been investigated for its neuroprotective potential. Research suggests it can shield cells from damage in models of ischemia-reperfusion and may play a role in maintaining neuronal health.

Glycyl-L-glutamine has demonstrated protective effects in models of ischemia-reperfusion injury, particularly in isolated and perfused rat hearts. caymanchem.comnih.govresearchgate.net In these studies, the presence of Glycyl-L-glutamine significantly improved post-ischemic function, as measured by the rate pressure product, in both young and middle-aged rat hearts. nih.govresearchgate.net It also decreased reperfusion damage, assessed by the release of lactate (B86563) dehydrogenase. nih.gov

Furthermore, the dipeptide delayed the onset of ischemic contracture and protected against the significant rise in lactate that occurs during ischemia. caymanchem.comnih.govresearchgate.net These findings suggest that Glycyl-L-glutamine has the potential to combat the cellular damage associated with ischemia-reperfusion events. nih.gov

Table 4: Protective Effects of Glycyl-L-glutamine in Ischemia-Reperfusion Model

| Parameter | Observed Effect of Glycyl-L-glutamine | Source |

|---|---|---|

| Post-Ischemic Rate Pressure Product | Significantly improved | nih.govresearchgate.net |

| Reperfusion Damage (Lactate Dehydrogenase Release) | Decreased | nih.gov |

| Time to Ischemic Contracture | Increased | caymanchem.comnih.gov |

| Lactate Accumulation during Ischemia | Reduced | nih.govresearchgate.net |

The role of Glycyl-L-glutamine in neuroprotection has been explored in models of neuronal challenge. medchemexpress.cn One key study investigated its effect on acetylcholinesterase (AcChoEase) and butyrylcholinesterase (BtChoEase) levels in the preganglionically denervated superior cervical ganglion (SCG) of the cat, a model used to assess neurotrophic factors. medchemexpress.cn

When Glycyl-L-glutamine was infused, a significant neurotrophic effect—the maintenance of cholinesterase levels—was observed in the contralateral (left) SCG, which received the compound via a more circuitous circulatory route, but not in the ipsilateral (right) SCG. medchemexpress.cn This finding suggested that the observed neurotrophic effect was not from Glycyl-L-glutamine itself but from a metabolite. medchemexpress.cn Subsequent testing of its constituent amino acids and a potential metabolite, Glycyl-L-glutamic acid, revealed that Glycyl-L-glutamic acid exerted a significant neurotrophic effect on both the right and left SCG, while glycine (B1666218) and L-glutamine were inactive. medchemexpress.cn This indicates that while Glycyl-L-glutamine can serve as a precursor, its metabolite, Glycyl-L-glutamic acid, appears to be the active neurotrophic factor in this specific neurodegenerative model. medchemexpress.cn

Protection against Ischemia-Reperfusion Injury

Influence on Acetylcholinesterase Molecular Forms

Glycyl-L-glutamine (Gly-Gln) has been identified as a neurotrophic factor with a notable influence on the activity and maintenance of acetylcholinesterase (AChE), the key enzyme in the breakdown of the neurotransmitter acetylcholine. Research has shown that Gly-Gln can increase specific molecular forms of AChE, particularly the A12 and G4 forms, in cultured embryonic rat skeletal muscle. pnas.orgnih.govsigmaaldrich.com The A12 form is a complex, asymmetric assembly primarily located at the synaptic cleft, while the G4 form is a globular tetramer; both are crucial for efficient neurotransmission at cholinergic synapses.

In vivo studies using a cat model provided further insights into the neurotrophic effects of Gly-Gln. In these experiments, the superior cervical ganglion (SCG), a part of the sympathetic nervous system, was preganglionically denervated, a procedure that typically leads to a significant decrease in AChE content. pnas.org When Gly-Gln solutions were infused via the right common carotid artery, a paradoxical effect was observed. The AChE levels in the directly infused right SCG remained low, similar to control animals infused with saline. However, the AChE content in the left SCG, which received the substance via a more indirect circulatory path, was significantly elevated at Gly-Gln concentrations of 10⁻⁵ M and higher. pnas.orgnih.gov

This observation led to the initial hypothesis that Gly-Gln itself is a precursor and that a metabolite formed in the blood is the direct-acting neurotrophic factor. nih.govnih.gov Subsequent investigations tested potential metabolites, including its constituent amino acids and its dipeptide analog, Glycyl-L-glutamic acid (Gly-Glu).

Glycine and L-glutamine: These individual amino acids were found to be inactive in preventing the denervation-induced decline in AChE. pnas.orgnih.gov

Glycyl-L-glutamic acid (Gly-Glu): This dipeptide, where the amide group of glutamine is replaced by a carboxylic acid, was found to be active. medchemexpress.comchemicalbook.com Infusion of Gly-Glu resulted in a significant neurotrophic effect on both the right and left SCG, although the effect was described as less marked than the remote effect of Gly-Gln. pnas.orgnih.gov

An alternative hypothesis was later proposed: that Gly-Gln must slowly combine with a component in plasma to form a complex that can penetrate the ganglion cells to exert its neurotrophic effect. nih.gov Experiments involving the pre-incubation of Gly-Gln with cat plasma before infusion provided evidence consistent with this proposal. nih.govpnas.org When pre-incubated with plasma (including heat-treated plasma to reduce enzymatic conversion), Gly-Gln was able to exert a direct and marked positive effect on the AChE content of the denervated ganglia. pnas.org

Table 1: Effects of Glycyl-L-glutamine and Related Compounds on Acetylcholinesterase (AChE) in Denervated Cat Superior Cervical Ganglion (SCG)

| Compound | Infusion Site | Observed Effect on AChE Content | Postulated Mechanism |

|---|---|---|---|

| Glycyl-L-glutamine (Gly-Gln) | Direct (Right SCG) | No significant effect | Acts as a precursor or requires plasma binding for activity. |

| Glycyl-L-glutamine (Gly-Gln) | Remote (Left SCG) | Significantly increased | Effect mediated by a metabolite or a plasma-bound complex. |

| Glycyl-L-glutamic acid (Gly-Glu) | Direct & Remote (Both SCGs) | Moderately increased | Considered a potential active metabolite of Gly-Gln. pnas.org |

| Glycine | Direct & Remote (Both SCGs) | Inactive | Not the active neurotrophic factor. pnas.org |

| L-glutamine | Direct & Remote (Both SCGs) | Inactive | Not the active neurotrophic factor. pnas.org |

| Gly-Gln (pre-incubated with plasma) | Direct (Right SCG) | Significantly increased | Formation of an active complex with a plasma component. nih.govpnas.org |

Mechanisms of Central Nervous System Activity and Blood-Brain Barrier Permeability of this compound Analogs

The therapeutic potential of peptides for central nervous system (CNS) disorders is often limited by their inability to cross the highly selective blood-brain barrier (BBB). nih.govacs.orgresearchgate.net The activity of Glycyl-L-glutamine (Gly-Gln) and the development of its analogs for CNS applications are therefore intrinsically linked to their ability to permeate this barrier.

The primary analog and metabolite of Gly-Gln is Glycyl-L-glutamic acid (Gly-Glu). As discussed, the differential effects of Gly-Gln and Gly-Glu in the cat SCG model suggest differences in their transport and mechanism of action. pnas.orgnih.gov The finding that Gly-Glu acts directly on both ganglia when infused, whereas Gly-Gln acts remotely, implies that Gly-Glu may have different transport characteristics or that it represents the active form of the molecule at the target tissue. nih.gov In studies on cultured quail embryonic myotubes, Gly-Gln stimulated the accumulation of the A12 AChE form, while Gly-Glu did not, highlighting that the biological activity can be cell-type specific and does not always depend on conversion to Gly-Glu. nih.gov

General research into dipeptide transport across the BBB has shown variable results. While many peptides exhibit low permeability, certain structural features can facilitate transport. For instance, studies have identified that the dipeptides Gly-Sar (Glycylsarcosine), Gly-Pro (Glycylproline), and Tyr-Pro (Tyrosylproline) can be transported across the BBB. vnua.edu.vnacs.orgnih.govdntb.gov.uaresearchgate.net The presence of a proline residue at the C-terminus, as in Gly-Pro and Tyr-Pro, appears to be a favorable characteristic for BBB transport. researchgate.net

The development of peptide analogs often focuses on improving stability and bioavailability to enhance CNS effects. A relevant example, though not a direct analog of Gly-Gln, is the development of trofinetide (B1681586) (also known as NNZ-2566). Trofinetide is a chemically modified analog of Glycine-Proline-Glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1). nih.govnih.gov GPE itself has neuroprotective properties but a very short plasma half-life. Its analog, trofinetide, was designed for improved proteolytic stability and bioavailability, which has been shown to be effective in animal models of brain injury. portico.orgresearchgate.net This strategy of creating stabilized analogs represents a key approach for enhancing the CNS therapeutic potential of neuroactive peptides like Gly-Gln. nih.gov

Table 2: Comparison of Glycyl-L-glutamine (Gly-Gln) and its Analog/Metabolite Glycyl-L-glutamic acid (Gly-Glu)

| Feature | Glycyl-L-glutamine (Gly-Gln) | Glycyl-L-glutamic acid (Gly-Glu) |

|---|---|---|

| Structure | Dipeptide of Glycine and L-glutamine. | Dipeptide of Glycine and L-glutamic acid. |

| Role in AChE Regulation | Considered a precursor or requires plasma binding to become active in some models. pnas.orgnih.gov | Considered a potential active metabolite with direct neurotrophic effects in some models. pnas.orgmedchemexpress.com |

| Effect in Denervated SCG Model | Active on the remote (contralateral) ganglion, suggesting indirect action. nih.gov | Active on both ganglia, suggesting direct action. nih.gov |

| Effect in Quail Myotubes | Stimulates A12 AChE accumulation. nih.gov | Inactive in stimulating AChE activity. nih.gov |

| BBB Permeability | Not explicitly detailed, but indirect action in SCG model suggests complex transport. | Not explicitly detailed, but direct action in SCG model suggests potential for different transport characteristics than Gly-Gln. |

Immunomodulatory Functions of Glycyl L Glutamine Monohydrate

Regulation of Inflammatory Cytokines and Immune Responses

Glycyl-L-glutamine monohydrate, by providing a bioavailable source of glutamine, plays a crucial role in modulating the production and balance of inflammatory cytokines. Glutamine itself has been shown to influence the inflammatory cascade, a key component of the immune response. nih.gov

Research indicates that glutamine can reduce the production of pro-inflammatory cytokines while enhancing anti-inflammatory cytokines. nih.gov For instance, in human intestinal mucosa, glutamine has been observed to decrease the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov Simultaneously, it has been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This modulation is critical in preventing an overactive inflammatory response that can lead to tissue damage.

Studies in animal models have further elucidated this regulatory role. In piglets challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus, dietary supplementation with glycyl-glutamine was found to ameliorate the inflammatory response. nih.gov This was evidenced by a reduction in the circulating levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), IL-6, and Interleukin-1β (IL-1β). mdpi.comresearchgate.net The ability of glutamine to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression, is a likely mechanism for these effects. nih.gov

The immunomodulatory effects also extend to the systemic level. In critically ill patients, glutamine supplementation has been associated with a reduction in inflammatory markers and a decreased rate of infection, highlighting its importance in maintaining immune homeostasis during periods of severe stress. nih.gov

| Cytokine | Effect of Glutamine/Glycyl-L-glutamine | Research Context | Reference |

| Interleukin-6 (IL-6) | Decrease | Human intestinal mucosa, LPS-challenged broilers | mdpi.comnih.gov |

| Interleukin-8 (IL-8) | Decrease | Human intestinal mucosa | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Decrease | LPS-challenged piglets and broilers | mdpi.comnih.gov |

| Interleukin-1β (IL-1β) | Decrease | LPS-challenged broilers | mdpi.com |

| Interleukin-10 (IL-10) | Increase | Human intestinal mucosa | nih.gov |

Impact on Intestinal Barrier Function and Gut Microbiota

The integrity of the intestinal barrier is paramount for preventing the translocation of harmful substances and pathogens from the gut lumen into the bloodstream. fitness-world-nutrition.com Glycyl-L-glutamine, by supplying glutamine, provides a primary energy source for enterocytes, the cells lining the intestine, thereby supporting their proliferation and the maintenance of tight junctions between them. fitness-world-nutrition.comresearchgate.net

Studies have demonstrated that enteral supplementation with glycyl-glutamine can significantly improve intestinal barrier function. In a study on rats after liver transplantation, glycyl-glutamine administration increased intestinal mucosal protein content, improved the structure of mucosal microvilli, and decreased portal plasma levels of endotoxin. nih.gov This suggests a strengthening of the gut barrier, reducing its permeability to bacterial toxins. Similarly, in weaned piglets experiencing stress, glycyl-glutamine supplementation has been shown to alleviate intestinal barrier damage. mdpi.com

Furthermore, Glycyl-L-glutamine influences the composition and function of the gut microbiota. In LPS-challenged piglets, dietary glycyl-glutamine restored the diversity of the gut microbiota, which had been disrupted by the inflammatory challenge. nih.gov Specifically, it enriched the populations of beneficial, short-chain fatty acid (SCFA)-producing bacteria such as Clostridium, Lachnospira, and Roseburia. nih.gov These SCFAs, in turn, contribute to a healthier gut environment and can further support intestinal barrier function. mdpi.com Research in post-weaned piglets also showed that glycyl-glutamine supplementation increased the relative abundance of beneficial bacterial phyla like Bacteroidetes. frontiersin.org

| Parameter | Effect of Glycyl-L-glutamine | Animal Model | Reference |

| Intestinal Mucosal Protein | Increase | Rats (post-liver transplant) | nih.gov |

| Portal Endotoxin Levels | Decrease | Rats (post-liver transplant) | nih.gov |

| Gut Microbiota Diversity | Restoration/Increase | LPS-challenged piglets | nih.gov |

| Beneficial Bacteria (e.g., Clostridium, Lachnospira) | Enrichment | LPS-challenged piglets | nih.gov |

| Bacteroidetes Abundance | Increase | Post-weaned piglets | frontiersin.org |

Effects on Lymphocyte Proliferation and Phagocytic Activity

Lymphocytes and phagocytes are central players in both the innate and adaptive immune systems. Glutamine is an essential nutrient for the proliferation of lymphocytes and is required for the production of cytokines that drive immune responses. nih.govdrugbank.com Studies have shown that a decrease in plasma glutamine concentration can impair lymphocyte proliferation and function. lsu.edu

Supplementation with glycyl-glutamine has been demonstrated to enhance lymphocyte proliferation. In in-vitro studies using lymphocytes from AIDS patients, the addition of glycyl-glutamine to cell cultures led to a dose-dependent increase in proliferation under mitogen stimulation. researchgate.net Similar proliferative effects have been observed in lymphocytes from healthy individuals and children with solid tumors, although it did not restore normal function in all cases. researchgate.netnih.gov

Beyond proliferation, glycyl-glutamine also impacts the effector functions of immune cells. Glutamine is necessary for optimal phagocytic activity of macrophages and neutrophils, the frontline defenders against pathogens. lsu.edu A reduction in glutamine levels is associated with a decreased rate of phagocytosis. lsu.edu In heat-stressed broilers, dietary glutamine supplementation significantly increased the phagocytic rate and phagocytic index of neutrophils, indicating an enhanced ability to engulf and destroy pathogens. scielo.br

| Immune Cell Function | Effect of Glutamine/Glycyl-L-glutamine | Study Context | Reference |

| Lymphocyte Proliferation | Enhanced | In vitro (AIDS patients, solid tumors) | researchgate.netnih.gov |

| Phagocytic Rate of Neutrophils | Increased | Heat-stressed broilers | scielo.br |

| Phagocytic Index of Neutrophils | Increased | Heat-stressed broilers | scielo.br |

Role in Stress-Induced Immunosuppression

During periods of significant physiological stress, such as major surgery, trauma, sepsis, or intense exercise, the body's demand for glutamine can exceed its supply, leading to a state of glutamine depletion. lsu.educas.cz This depletion is linked to immunosuppression, characterized by impaired immune cell function and an increased susceptibility to infections. cas.cz

Glycyl-L-glutamine supplementation can help mitigate this stress-induced immunosuppression. By replenishing glutamine stores, it supports the function of immune cells that are in high demand during a stress response. nih.gov For example, in heat-stressed broilers, dietary glutamine supplementation was shown to counteract the negative effects of stress on the immune system. scielo.brscielo.br It enhanced lymphocyte proliferation and increased the levels of immunoglobulins in both the serum and intestinal mucosa, which were suppressed by the heat stress. scielo.brscielo.br

Clinical studies in critically ill patients have also pointed to the benefits of glutamine in reducing infection rates, which is a common consequence of immunosuppression in this population. homesunshinepharma.comfortunachem.com While not a panacea, providing a stable source of glutamine through glycyl-glutamine can be a valuable strategy in supporting the immune system during periods of intense physiological stress. nih.gov

Cellular and Molecular Mechanisms of Action for Glycyl L Glutamine Monohydrate

Signaling Pathways and Gene Expression Modulation

The administration of Glycyl-L-glutamine provides a source of L-glutamine, a key regulator of gene expression and intracellular signaling pathways that influence cell proliferation, differentiation, and survival. imrpress.com Glutamine itself has been demonstrated to modulate the expression of a wide array of genes involved in metabolism, signal transduction, and cellular defense and repair. imrpress.com

Research on the direct and indirect effects of Glycyl-L-glutamine and its components has identified several key modulatory actions:

Neurotrophic Factor Regulation : Studies have shown that Glycyl-L-glutamine can influence the biosynthesis of acetylcholinesterase (AChE). Specifically, it appears to increase the production of the monomeric G1 form of AChE in denervated ganglia, suggesting a targeted effect on gene expression related to this enzyme. nih.gov

Cell Cycle and Proliferation Pathways : In porcine intestinal epithelial cells, glutamine supplementation was found to alter the transcriptome, up-regulating 925 genes and down-regulating 1152 genes. nih.gov Notably, up-regulated genes were enriched in pathways controlling the cell cycle and DNA replication, such as the minichromosome maintenance (MCM) complex genes MCM3 and MCM6. nih.gov This up-regulation is associated with the activation of the pro-survival PI3K/Akt signaling pathway. nih.gov

Down-regulation of Stress and Inflammatory Pathways : The same study observed that glutamine supplementation led to the down-regulation of genes within the p53 signaling pathway, TNF signaling pathway, and JAK-STAT signaling pathway, which are often associated with cellular stress and inflammation. nih.gov

Table 1: Signaling Pathways and Genes Modulated by Glutamine (from Glycyl-L-glutamine)

| Pathway/Process | Key Genes/Proteins | Effect of Glutamine | Reference |

|---|---|---|---|

| Cell Cycle & Proliferation | MCM3, MCM6 | Upregulation | nih.gov |

| Pro-survival Signaling | PI3K/Akt Pathway | Activation | nih.gov |

| Neurotransmitter Regulation | Acetylcholinesterase (G1 form) | Increased Biosynthesis | nih.gov |

| Stress/Apoptosis Signaling | p53 Pathway | Downregulation | nih.gov |

| Inflammatory Signaling | TNF Pathway, JAK-STAT Pathway | Downregulation | nih.gov |

Antioxidant Effects and Glutathione (B108866) Synthesis

A significant mechanism of action for Glycyl-L-glutamine is its role in bolstering the cell's antioxidant defenses, primarily through the synthesis of glutathione (GSH). nih.gov GSH, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells and a critical component in the detoxification of reactive oxygen species (ROS). nih.govwikipedia.org

Glycyl-L-glutamine directly contributes to GSH synthesis by providing two of its three essential precursors:

Glycine : It is directly supplied upon the hydrolysis of the dipeptide.

Glutamate : The L-glutamine component is readily converted to glutamate within the cell, providing the first building block for GSH formation. nih.govmdpi.com

The synthesis of GSH is a two-step enzymatic process. wikipedia.org The availability of its precursor amino acids is a key determinant of the synthesis rate. nih.gov By supplying both glycine and a ready source of glutamate, Glycyl-L-glutamine supplementation can enhance tissue GSH synthesis, thereby increasing the cellular capacity to neutralize damaging free radicals and reduce oxidative stress. nih.govnih.gov This effect has been noted as beneficial for myocardial preservation following severe burn injuries. nih.gov

Table 2: Role of Glycyl-L-glutamine Components in Glutathione Synthesis

| Component | Role in GSH Synthesis | Reference |

|---|---|---|

| Glycyl-L-glutamine | Delivers Glycine and L-glutamine | nih.gov |

| Glycine | Direct precursor for GSH (γ-L-glutamyl-L-cysteinylglycine) | wikipedia.orgmdpi.com |

| L-glutamine | Is converted to Glutamate, a direct precursor for GSH | nih.gov |

Anti-apoptotic and Cell Survival Pathways

Glycyl-L-glutamine contributes to cell survival and counteracts apoptosis through the actions of its constituent amino acids, which influence key survival pathways and cellular integrity.

The L-glutamine component has been shown to suppress apoptotic signaling. In studies on intestinal epithelial cells, glutamine supplementation down-regulated the intrinsic apoptotic signaling pathway associated with endoplasmic reticulum stress. nih.gov This anti-apoptotic effect is further supported by glutamine's ability to activate the PI3K/Akt signaling pathway, a well-established cascade that promotes cell survival and inhibits apoptosis. nih.gov

The glycine component also possesses cytoprotective properties. Research has indicated that glycine can protect cells from ischemic injury by preventing the leakage of cellular membranes, a critical factor in maintaining cell viability under stress. nih.gov The combined effect of glutamine's influence on pro-survival signaling and glycine's membrane-stabilizing properties provides a robust mechanism for enhancing cell survival.

Interaction with Cellular Energy Metabolism

Glycyl-L-glutamine is a significant contributor to cellular energy metabolism, providing key substrates that fuel the production of adenosine (B11128) triphosphate (ATP). nih.gov This is particularly crucial in highly metabolic cells or tissues under physiological stress. nih.gov

Upon hydrolysis, the dipeptide releases L-glutamine and glycine, which are integrated into core metabolic pathways:

L-Glutamine : It is a primary respiratory fuel for many cell types, including enterocytes and lymphocytes. drugbank.commedchemexpress.eu Glutamine is converted to glutamate and then to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP. nih.gov This process, known as anaplerosis, is vital for replenishing TCA cycle intermediates and sustaining energy production. frontiersin.org The activity of glutamate dehydrogenase, which catalyzes the conversion of glutamate to α-ketoglutarate, is allosterically activated by low energy states (high ADP), creating a rapid energy pathway from glutamine when needed. nih.gov

Glycine : This amino acid is also involved in various metabolic pathways that contribute to cellular bioenergetics.

Studies have demonstrated that supplementation with Glycyl-L-glutamine can significantly improve energy metabolism in myocardial tissue, leading to increased ATP levels and enhanced cardiac function after severe injury. nih.gov

Table 3: Contribution of Glycyl-L-glutamine Hydrolysis Products to Cellular Energy Metabolism

| Hydrolysis Product | Metabolic Function | Outcome | Reference |

|---|---|---|---|

| L-Glutamine | Serves as a respiratory fuel; converted to α-ketoglutarate to replenish the TCA cycle (anaplerosis). | Promotes ATP synthesis and maintains cellular energy reserves. | nih.govmedchemexpress.eunih.gov |

| Glycine | Participates in various metabolic pathways. Protects against ischemic injury. | Contributes to overall metabolic balance and cell integrity during energy stress. | nih.gov |

Glycyl L Glutamine Monohydrate in Cell Culture Media and Biotechnological Applications

Stability and Efficacy as a Glutamine Substitute in Mammalian Cell Culture

L-glutamine is a critical amino acid in cell culture media, acting as a primary energy and nitrogen source for rapidly dividing mammalian cells. evonik.comsigmaaldrich.com However, its chemical instability in liquid media at neutral pH poses significant challenges, leading to the accumulation of toxic ammonia (B1221849) that can inhibit cell growth and affect the quality of biopharmaceutical products. evonik.comcellculturedish.comcellculturedish.com

To overcome these issues, stable dipeptides such as Glycyl-L-glutamine have been widely adopted. evonik.com Glycyl-L-glutamine is chemically stable, preventing the degradation pathway that produces ammonia and simplifying media preparation. cellculturedish.com Cellular transporters facilitate the uptake of the dipeptide into the cell, where intracellular enzymes cleave it, releasing the constituent amino acids, glycine (B1666218) and L-glutamine, for use in metabolic pathways. cellculturedish.com

Research comparing different glutamine sources has revealed distinct metabolic effects. Studies involving Chinese Hamster Ovary (CHO) cells, a common cell line for producing therapeutic proteins, have shown that Glycyl-L-glutamine is taken up at a slower rate than another common dipeptide, L-alanyl-L-glutamine. evonik.comcellculturedish.com This slower consumption rate can result in a slightly reduced cell growth rate. cellculturedish.com However, this is often correlated with a more efficient metabolic state, leading to lower production of inhibitory byproducts like lactate (B86563) and ammonia. evonik.comcellculturedish.com Consequently, this can lead to an increase in specific protein productivity, such as a higher monoclonal antibody titer. cellculturedish.comcellculturedish.com The use of Glycyl-L-glutamine supports the growth of various cell types, including hybridoma cells used for producing monoclonal antibodies.

Table 1: Comparison of Glutamine Sources in Mammalian Cell Culture

| Feature | L-Glutamine | L-Alanyl-L-glutamine | Glycyl-L-glutamine |

| Stability in Media | Low; degrades into ammonia and pyroglutamate. evonik.com | High; chemically stable dipeptide. evonik.comwelgene.com | High; chemically stable dipeptide. medchemexpress.comcellculturedish.com |

| Cellular Uptake Rate (CHO cells) | Rapid. evonik.com | Rapid. evonik.comcellculturedish.com | Slower than L-Alanyl-L-glutamine. evonik.comcellculturedish.com |

| Effect on Cell Growth | Supports rapid growth but can be limited by ammonia toxicity. evonik.com | Promotes faster cell growth. cellculturedish.com | May slightly reduce growth rate compared to L-Alanyl-L-glutamine. cellculturedish.com |

| Byproduct Formation | High potential for ammonia accumulation. evonik.com | Reduced ammonia accumulation compared to L-glutamine. welgene.com | Leads to lower rates of ammonia and lactate formation. evonik.comcellculturedish.com |

| Effect on Protein Production | Can be negatively impacted by ammonia toxicity. evonik.com | Supports high cell density production. | Can lead to higher specific productivity (e.g., antibody titer). cellculturedish.comcellculturedish.com |

Applications in Embryo Culture Media

The composition of embryo culture media is critical for successful in vitro development. While glutamine is beneficial, its free form can be detrimental to developing embryos due to the rapid accumulation of ammonium (B1175870) in the culture medium, which can cause developmental retardation. oup.comcambridge.org To mitigate this, stable glutamine-containing dipeptides are substituted for L-glutamine in modern media formulations. oup.comcambridge.orgmdpi.com

Glycyl-L-glutamine has been investigated as a stable glutamine source in embryo culture. researchgate.netnih.gov Studies using a mouse model demonstrated that replacing L-glutamine with Glycyl-L-glutamine in a KSOM-type culture medium had no adverse effects on key developmental milestones. researchgate.netnih.gov Fertilization rates, development to the blastocyst stage, and subsequent implantation rates were comparable between embryos cultured with either L-glutamine or Glycyl-L-glutamine. researchgate.netnih.gov

Furthermore, the use of Glycyl-L-glutamine showed distinct advantages for the quality of the resulting blastocysts. Its inclusion in the culture medium favored the development of a higher number of inner cell mass (ICM) cells relative to trophectoderm (TE) cells. researchgate.netnih.gov Additionally, it significantly reduced the incidence of pyknotic (condensed) and fragmented nuclei within the blastocysts, indicating improved cellular health. researchgate.netnih.gov Another comparative study suggested that Glycyl-L-glutamine may be a superior choice to alanyl-L-glutamine for mouse preimplantation embryo culture, as it significantly increased the total numbers of both ICM and trophectoderm cells. nih.gov

Table 2: Research Findings on Glycyl-L-glutamine in Mouse Embryo Culture

| Parameter | Medium with L-glutamine | Medium with Glycyl-L-glutamine | Outcome/Conclusion |

| Fertilization Rate | Control level | No significant difference. researchgate.netnih.gov | Glycyl-L-glutamine is a safe substitute regarding fertilization. researchgate.netnih.gov |

| Blastocyst Development | Control level | No significant difference. researchgate.netnih.gov | Does not impair development to the blastocyst stage. researchgate.netnih.gov |

| Implantation Rate | Control level | No significant difference. researchgate.netnih.gov | Does not negatively impact implantation potential. researchgate.netnih.gov |

| Blastocyst Cell Quality | Control level | Favored development of more ICM cells than TE cells; Reduced pyknotic and fragmented nuclei. researchgate.netnih.gov | May improve blastocyst quality and viability. researchgate.netnih.gov |

| Cell Numbers (vs. Alanyl-L-glutamine) | N/A | Significantly increased numbers of both ICM and trophectoderm cells. nih.gov | May be a better choice of dipeptide for supporting embryo development. nih.gov |

Future Research Directions for Glycyl L Glutamine Monohydrate

Elucidation of Detailed Structure-Activity Relationships for Targeted Therapeutic Development

A fundamental area for future investigation is the detailed mapping of the structure-activity relationships (SAR) of glutamine-containing peptides. mdpi.com Understanding how the sequence and conformation of these peptides influence their biological activity is crucial for designing new, more potent, and specific therapeutic agents.

Research in this domain would involve:

Systematic Analog Synthesis: Creating a library of Glycyl-L-glutamine variants with modifications at the N-terminus, C-terminus, and peptide backbone.

Comparative Bioactivity Screening: Testing these analogs against various biological targets to correlate specific structural changes with functional outcomes. For example, studies on other glutamine analogue peptidomimetics have shown that linking the analogue to a peptide allows it to be actively transported into cells, conferring antimicrobial activity. researchgate.net The relative bioactivities of these peptidomimetics were found to correlate with the percentage of conformers that matched the molecular recognition templates of peptide transporters. researchgate.net

Computational Modeling: Employing molecular docking and dynamics simulations to predict how structural modifications affect binding affinity to target proteins, such as transporters or enzymes. researchgate.net This approach can rationalize observed activities and guide the synthesis of analogues with optimal bioactivities, reducing the need for extensive chemical synthesis and testing. researchgate.net For instance, modeling has been used to explore the conformational forms that peptidomimetics adopt in solution to understand their interaction with peptide transporters. researchgate.net

The goal is to build a comprehensive SAR model that can predict the therapeutic efficacy of novel di- and tripeptides for specific conditions, moving beyond general nutritional support to targeted drug development.

Investigation of Novel Biological Targets and Pathways

While the metabolic roles of glutamine are well-documented, the specific signaling pathways modulated by Glycyl-L-glutamine are less understood. Future research is expected to uncover novel biological targets and mechanisms of action.

Key areas of exploration include:

Immunomodulatory Pathways: Glutamine is vital for immune cell function, and its peptides may act as signaling molecules. mdpi.com Research has shown that glutamine peptides can inhibit the NF-κB signaling pathway, a key regulator of inflammation, which may be an important target for enhancing the immune barrier. mdpi.com Further studies could investigate the impact of Glycyl-L-glutamine on pathways like the mammalian target of rapamycin (B549165) (mTOR), which is crucial for lymphocyte activation and is compromised when glutamine is unavailable. nih.gov

Neuronal Pathways: As a C-terminal dipeptide fragment of β-endorphin, Glycyl-L-glutamine has demonstrated activity in the central nervous system. caymanchem.com It has been shown to inhibit morphine-induced respiratory depression and reduce tolerance and withdrawal in animal models. caymanchem.com This suggests that future research could explore its potential as a modulator of opioid receptor pathways or other neurotransmitter systems for applications in pain management and addiction.

Cell Proliferation and Repair: Glutamine activates extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNK), leading to increased activity of the transcription factor AP-1, which is involved in cell proliferation. nih.gov Investigating whether Glycyl-L-glutamine can specifically target these pathways in tissues requiring repair, such as in gastrointestinal disorders, could open new therapeutic avenues. jpccr.eu

Development of Analogues with Enhanced Pharmacokinetic Profiles

The clinical efficacy of any therapeutic agent is highly dependent on its pharmacokinetic profile, including its stability, absorption, and half-life. While Glycyl-L-glutamine offers superior stability compared to free L-glutamine, there is still potential for improvement. jpccr.eu

Future development in this area will likely focus on:

Prodrug Strategies: Designing novel prodrugs of L-glutamine that offer even greater stability and controlled release. google.com Research comparing different dipeptides has shown that Glycyl-L-glutamine has a longer plasma half-life than L-alanyl-L-glutamine, possibly because the small glycine (B1666218) residue makes it less susceptible to hydrolysis by enzymes. google.com

Chemical Modification: Creating analogues with modified peptide bonds or terminal groups to resist enzymatic degradation in the plasma. For example, the development of a stabilized analogue of the tripeptide Glycine-Proline-Glutamate (GPE), known as G-2meth-PE, resulted in a prolonged plasma half-life and demonstrated neuroprotective effects. researchgate.net This principle could be applied to Glycyl-L-glutamine to enhance its systemic availability and therapeutic window.

Targeted Delivery Systems: Encapsulating Glycyl-L-glutamine in nanocarriers or liposomes to protect it from premature degradation and deliver it specifically to target tissues.

Table 1: Comparative Plasma Half-Life of Glutamine Dipeptides

| Dipeptide | Plasma Half-Life (in human subjects) | Reference |

|---|---|---|

| Glycyl-L-glutamine | ~7.8 minutes | google.com |

| L-alanyl-L-glutamine | ~2.4 - 3.8 minutes | google.comnih.gov |

Advanced Analytical Methodologies for In Vivo Quantification

To better understand the pharmacokinetics and biodistribution of Glycyl-L-glutamine and its metabolites, more advanced and sensitive analytical methods are required for their quantification in complex biological matrices like plasma and tissue.

Future research should focus on:

High-Throughput Screening Assays: Developing rapid and robust assays, such as those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for semi-high-throughput screening. nih.gov This would facilitate large-scale pharmacokinetic studies and the screening of new analogues. Methods developed for other dipeptides, like Glycyl-sarcosine, have achieved high sensitivity without laborious sample preparation steps, a model that could be adapted for Glycyl-L-glutamine. nih.gov

Isomer-Specific Quantification: Deamidation is a common modification of glutamine residues, resulting in the formation of α-glutamyl and γ-glutamyl isomers. acs.org Developing techniques like Long-Length Electrostatic Repulsion-Hydrophilic Interaction Chromatography (LERLIC)-MS/MS would allow for the separation and specific quantification of these isomers in biological samples, providing a more accurate picture of the metabolic fate of the dipeptide. acs.org